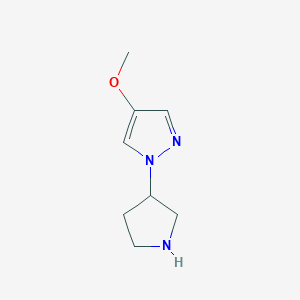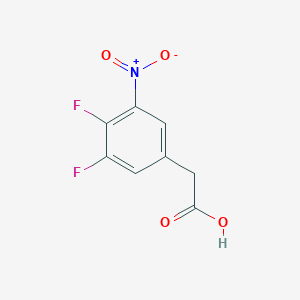
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
説明
“4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H6ClF3O2 . It is a solid substance and is used for research purposes.
Synthesis Analysis
The synthesis of “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” can be achieved from 2,2,2-Trifluoroethanol and 4-Fluorobenzaldehyde .Molecular Structure Analysis
The InChI code for “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.科学的研究の応用
Synthesis and Chemical Reactions
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde has been studied in various chemical synthesis and reaction processes. For instance, Fernández, Durante-Lanes, and López-Herrera (1990) explored its reaction with stabilized sulfur ylides for the highly stereoselective synthesis of 2,3-epoxy-amides, demonstrating its utility in creating specific chemical structures with potential applications in various fields including materials science and pharmaceuticals (Fernández, Durante-Lanes, & López-Herrera, 1990).
Catalysis and Oxidation Processes
The compound has also been implicated in catalysis research. Sharma, Soni, and Dalai (2012) found that sulfated Ti-SBA-15 catalysts, used in the oxidation of benzyl alcohol to benzaldehyde, showed enhanced activity when treated with chlorosulfonic acid. This suggests potential applications of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde in industrial processes involving catalysis and oxidation (Sharma, Soni, & Dalai, 2012).
Optical and Photoluminescent Properties
Barberis and Mikroyannidis (2006) investigated the optical properties of aluminum and zinc complexes using 4-Methyl(methoxy or chloro)benzaldehyde. Their work highlights the potential of compounds related to 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde in the development of materials with specific optical and photoluminescent properties, useful in applications like display technologies and optical sensors (Barberis & Mikroyannidis, 2006).
Analytical Chemistry Applications
In the field of analytical chemistry, Gatti et al. (1997) used a related compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labelling reagent in HPLC for the analysis of chlorophenols. This demonstrates the potential utility of chloro-substituted benzaldehydes in analytical methodologies (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Pharmaceutical and Chemical Synthesis
Research by Kerimov (2001) on 2,4-Disubstituted 1,3-dioxolanes synthesized using para-chloro derivatives of benzaldehyde, including studies on reaction mechanisms and properties, points to the relevance of chloro-substituted benzaldehydes in the synthesis of compounds with potential pharmaceutical applications (Kerimov, 2001).
Safety and Hazards
The safety information for “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWZLJYTJSTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



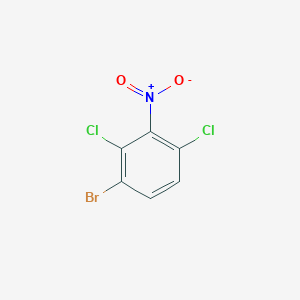


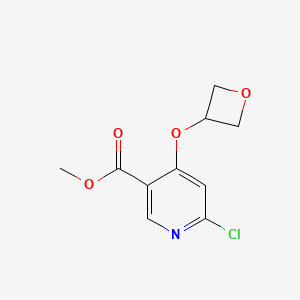

![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)
![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)
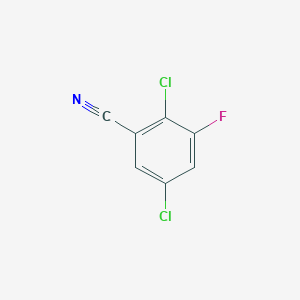
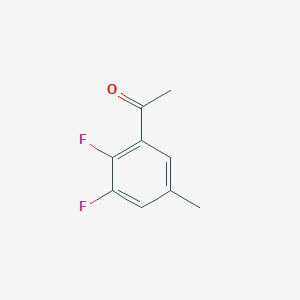
![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
